molecular formula C8H11ClO2 B13944056 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 76842-23-4

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13944056
CAS No.: 76842-23-4
M. Wt: 174.62 g/mol
InChI Key: REUKMMPLGNGKPI-UHFFFAOYSA-N
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Description

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with a cyclopropane ring substituted with an acetyl group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 3-acetyl-2,2-dimethylcyclopropane with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

3-Acetyl-2,2-dimethylcyclopropane+SOCl23-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl\text{3-Acetyl-2,2-dimethylcyclopropane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Acetyl-2,2-dimethylcyclopropane+SOCl2​→3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents can convert the acetyl group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by oxidation.

Scientific Research Applications

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The reactivity of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The acetyl group can also participate in reactions, such as oxidation and reduction, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylate
  • 3-Acetyl-2,2-dimethylcyclopropane-1-carbonitrile
  • 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione

Uniqueness

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from similar compounds.

Properties

CAS No.

76842-23-4

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO2/c1-4(10)5-6(7(9)11)8(5,2)3/h5-6H,1-3H3

InChI Key

REUKMMPLGNGKPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C1(C)C)C(=O)Cl

Origin of Product

United States

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